
1,6-Diisocyanato-2,5-dimethylhexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,6-Diisocyanato-2,5-dimethylhexane is an organic compound with the molecular formula C₁₀H₁₆N₂O₂. It is a type of diisocyanate, which means it contains two isocyanate groups (-NCO) attached to a hexane backbone. This compound is used primarily in the production of polyurethanes, which are materials with a wide range of applications, including foams, elastomers, and coatings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,6-Diisocyanato-2,5-dimethylhexane can be synthesized through the phosgenation of the corresponding diamine. The reaction typically involves the following steps:
Formation of the Diamine: The starting material, 2,5-dimethylhexane-1,6-diamine, is prepared through the hydrogenation of the corresponding dinitrile.
Phosgenation: The diamine is then reacted with phosgene (COCl₂) to form the diisocyanate. This reaction is carried out under controlled conditions to ensure the complete conversion of the diamine to the diisocyanate.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale phosgenation processes. The reaction is typically conducted in a continuous flow reactor to maintain consistent quality and yield. Safety measures are crucial due to the toxic nature of phosgene.
Análisis De Reacciones Químicas
Types of Reactions: 1,6-Diisocyanato-2,5-dimethylhexane undergoes several types of chemical reactions, including:
Addition Reactions: The isocyanate groups react with compounds containing active hydrogen atoms, such as alcohols, amines, and water, to form urethanes, ureas, and carbamic acids, respectively.
Polymerization: The compound can polymerize with polyols to form polyurethanes, which are used in various applications.
Common Reagents and Conditions:
Alcohols: React with isocyanates to form urethanes under mild conditions.
Amines: React with isocyanates to form ureas, often requiring catalysts to speed up the reaction.
Water: Reacts with isocyanates to form carbamic acids, which decompose to form amines and carbon dioxide.
Major Products Formed:
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Polyurethanes: Formed through polymerization with polyols.
Aplicaciones Científicas De Investigación
1,6-Diisocyanato-2,5-dimethylhexane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of polyurethanes and other polymers.
Biology: Investigated for its potential use in biomaterials and tissue engineering due to its ability to form biocompatible polyurethanes.
Medicine: Explored for use in drug delivery systems and medical devices.
Industry: Widely used in the production of coatings, adhesives, sealants, and elastomers.
Mecanismo De Acción
The mechanism of action of 1,6-Diisocyanato-2,5-dimethylhexane primarily involves its reactivity with compounds containing active hydrogen atoms. The isocyanate groups (-NCO) react with hydroxyl (-OH) or amino (-NH₂) groups to form urethane or urea linkages, respectively. This reactivity is the basis for its use in polyurethane production. The molecular targets and pathways involved include the formation of covalent bonds with nucleophilic sites on other molecules, leading to the formation of stable polymeric structures.
Comparación Con Compuestos Similares
1,6-Diisocyanatohexane: Similar structure but lacks the methyl groups on the hexane backbone.
1,6-Diisocyanato-2,2,4-trimethylhexane: Contains additional methyl groups, leading to different physical properties.
Uniqueness: 1,6-Diisocyanato-2,5-dimethylhexane is unique due to the presence of methyl groups on the hexane backbone, which can influence its reactivity and the properties of the resulting polymers. This structural variation can lead to differences in the mechanical properties, thermal stability, and chemical resistance of the polyurethanes formed from this compound.
Propiedades
Número CAS |
106310-92-3 |
|---|---|
Fórmula molecular |
C10H16N2O2 |
Peso molecular |
196.25 g/mol |
Nombre IUPAC |
1,6-diisocyanato-2,5-dimethylhexane |
InChI |
InChI=1S/C10H16N2O2/c1-9(5-11-7-13)3-4-10(2)6-12-8-14/h9-10H,3-6H2,1-2H3 |
Clave InChI |
HWHSCZHXWXLWPB-UHFFFAOYSA-N |
SMILES canónico |
CC(CCC(C)CN=C=O)CN=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


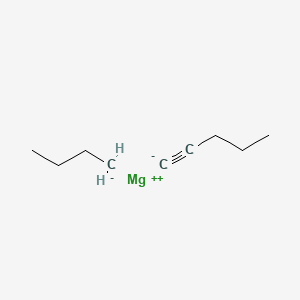
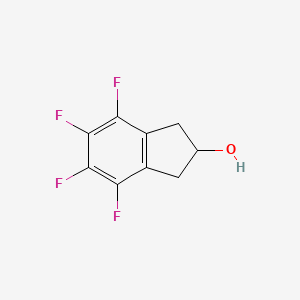
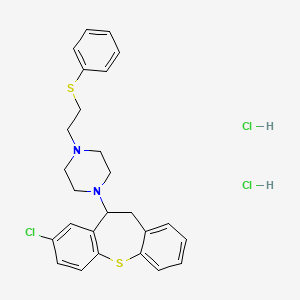
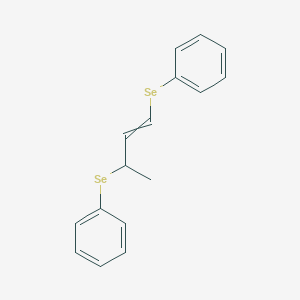
![2-[2-[(Z)-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-4-nitrophenoxy]acetic acid](/img/structure/B14340677.png)
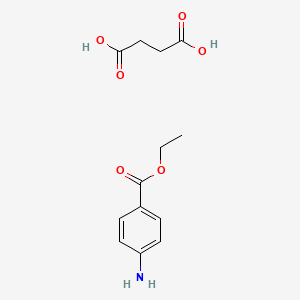
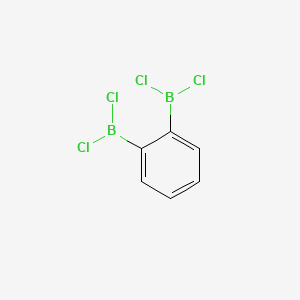
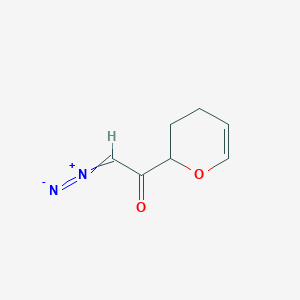
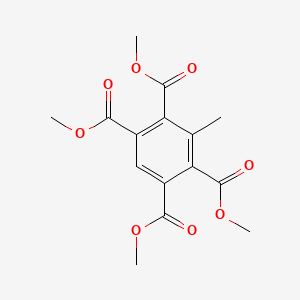
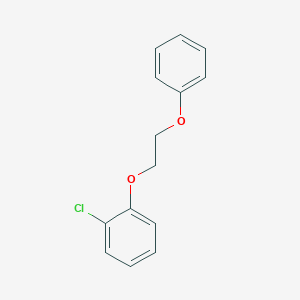

![Methanone, (3,5-dichloro-4-methoxyphenyl)[2-(trifluoromethyl)phenyl]-](/img/structure/B14340734.png)
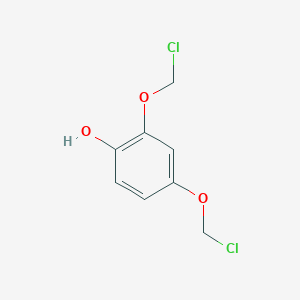
![Methyl 3,4,4-trimethyl-3-[(trimethylsilyl)oxy]pentanoate](/img/structure/B14340747.png)
